molecular formula C16H22N2O4S B2455679 [(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate CAS No. 1385378-18-6

[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate

Cat. No.: B2455679
CAS No.: 1385378-18-6
M. Wt: 338.42
InChI Key: OTAUUEICTXRFMQ-ZDUSSCGKSA-N
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Description

[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a specialized chemical reagent designed for pharmaceutical and life sciences research. This compound features a unique molecular architecture, combining a γ-lactone moiety with a substituted pyrimidine ring, making it a valuable intermediate for probing new biological pathways. The presence of the pyrimidine structure, a common scaffold in medicinal chemistry, suggests its potential application in the synthesis of novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their diverse biological activities, including use as antiviral compounds and enzyme inhibitors . The specific structural features of this reagent indicate it may be of significant interest for developing protease or kinase inhibitors, which are critical targets in oncology and infectious diseases. Furthermore, the (R)-enantiomer of the lactone segment provides a chiral building block, offering researchers a precise tool for stereoselective synthesis, a fundamental aspect in the creation of modern drugs . As a high-purity chemical, it is suited for method development, lead optimization, and other exploratory studies in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-9-11(10(2)18-15(17-9)23-5)6-7-12(19)22-13-14(20)21-8-16(13,3)4/h13H,6-8H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAUUEICTXRFMQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2C(=O)OCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)O[C@H]2C(=O)OCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a compound with significant potential in various biological applications. Its unique structural features allow it to interact with biological systems in ways that are currently being explored in scientific research. This article provides a detailed examination of its biological activity, including relevant data tables and findings from case studies.

The molecular formula of the compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of approximately 292.34 g/mol. The compound features a pyrimidine ring, which is known for its role in biological systems, particularly in nucleic acids and as a component of various biochemical pathways.

Structural Formula

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20N2O4
Molecular Weight292.34 g/mol
CAS NumberNot specified

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the pyrimidine moiety indicates potential interactions with nucleic acid synthesis or modification processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds found that modifications to the pyrimidine structure enhanced activity against Gram-positive bacteria. This compound's structural similarities suggest it may exhibit comparable effects.
  • Cytotoxicity : In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar structural characteristics showed significant cytotoxic effects. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEnhanced activity against Gram-positive bacteria
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Future Research Directions

Further research is essential to fully understand the biological implications of this compound. Key areas for future studies include:

  • Mechanistic Studies : Detailed investigations into the mechanism of action at the molecular level.
  • In Vivo Studies : Assessing the efficacy and safety in animal models to determine therapeutic potential.
  • Structure–Activity Relationship (SAR) : Exploring how modifications to its structure can enhance biological activity or reduce toxicity.

Scientific Research Applications

Overview

The compound [(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a synthetic organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and material sciences. Its unique structural features, including an oxolane ring and specific functional groups, contribute to its reactivity and biological activity.

Pharmaceutical Development

This compound has garnered interest in drug development due to its potential as a chiral building block in the synthesis of biologically active molecules. The stereochemical configuration of the oxolane ring allows for specific interactions with biological targets, enhancing its efficacy in pharmaceutical applications.

Case Study: Antidiabetic Agents

Research has shown that compounds with similar structural motifs can exhibit multi-target antidiabetic activity. For instance, studies on related chiral compounds have demonstrated their ability to inhibit key enzymes such as α-glucosidase and α-amylase, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary investigations indicate that compounds featuring the oxolane structure may exhibit anticancer properties. For example, a series of methyl esters derived from related structures were tested against cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative effects . The potential mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers due to its reactive ester group. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Comparative Analysis of Polymers

Polymer TypeMonomer UsedProperties Enhanced
PolyacrylateAcrylatesFlexibility
PolyurethaneIsocyanatesDurability
PolystyreneStyreneRigidity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate?

  • Methodology : The compound’s γ-lactone and pyrimidine moieties suggest a multi-step synthesis. For the lactone ring, stereoselective cyclization of 3-hydroxy acids using catalysts like p-toluenesulfonic acid (PTSA) is common . The pyrimidine-thioether group can be synthesized via nucleophilic substitution (e.g., replacing chloride with methylthiolate in 4,6-dimethyl-2-chloropyrimidine) . Final esterification under Mitsunobu conditions (DIAD, PPh₃) ensures stereochemical integrity at the (3R) position .

Q. How can the stereochemical configuration of the γ-lactone ring be confirmed experimentally?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with enantiomerically pure standards. Alternatively, single-crystal X-ray diffraction provides definitive confirmation of the (3R) configuration .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify lactone carbonyl (~175 ppm) and pyrimidine aromatic protons (δ 6.8–7.2 ppm) .
  • FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and pyrimidine C=N (1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces (EPS). Identify electrophilic sites (e.g., lactone carbonyl) prone to hydrolysis or nucleophilic attack. Validate with experimental kinetics (e.g., hydrolysis rates at pH 7.4) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in the lactone) causing splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrimidine and propanoate groups .
  • Isotopic Labeling : Introduce deuterium at the methylthio group to simplify coupling patterns .

Q. How does the methylthio group influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs replacing -SMe with -OMe, -Cl, or -H. Test inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase via fluorometric assays .
  • Molecular Docking (AutoDock Vina) : Compare binding affinities of analogs to active sites, focusing on hydrophobic interactions with the methylthio group .

Q. What are the stability profiles of this compound under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C) and analyze degradation products via LC-MS. Lactone ring opening (to carboxylic acid) is pH-dependent, with accelerated hydrolysis under alkaline conditions .
  • Oxidative Stability : Treat with H₂O₂ (3%) to assess methylthio group oxidation to sulfoxide/sulfone .

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